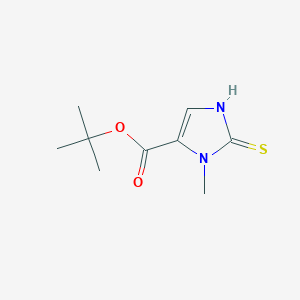
3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid is a cyclobutane derivative with a hydroxyphenyl group attached to the third carbon and a carboxylic acid group attached to the first carbon
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the use of a cyclobutane ring formation reaction, where a suitable diene and a dienophile undergo a Diels-Alder reaction. The hydroxyphenyl group can be introduced through subsequent functionalization steps, such as hydroxylation or aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using flow microreactor systems. These systems offer advantages such as improved reaction efficiency, better control over reaction conditions, and enhanced safety. The use of flow microreactors allows for continuous production, which is more sustainable and scalable compared to traditional batch processes .
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Quinones, hydroxyquinones, or other oxidized phenolic compounds.
Reduction: Alcohols, aldehydes, or reduced aromatic derivatives.
Substitution: Halogenated phenols, aminophenols, or other substituted aromatic compounds.
Wissenschaftliche Forschungsanwendungen
3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, such as antioxidant or antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory or anticancer activities.
Wirkmechanismus
The mechanism of action of 3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The hydroxyphenyl group can participate in hydrogen bonding or other interactions with target molecules, while the cyclobutane ring provides structural rigidity and stability.
Vergleich Mit ähnlichen Verbindungen
3-(4-Hydroxyphenyl)cyclobutane-1-carboxylic acid can be compared with other similar compounds, such as:
Cyclobutane derivatives: Compounds with different substituents on the cyclobutane ring, which may exhibit different chemical and biological properties.
Phenolic acids: Compounds like p-hydroxybenzoic acid or ferulic acid, which have similar hydroxyphenyl groups but different structural frameworks.
Carboxylic acids: Compounds with carboxylic acid groups attached to different aromatic or aliphatic backbones, leading to variations in reactivity and applications.
The uniqueness of this compound lies in its combination of a cyclobutane ring with a hydroxyphenyl group, providing a distinct set of chemical and physical properties that can be leveraged for various applications .
Eigenschaften
IUPAC Name |
3-(4-hydroxyphenyl)cyclobutane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12O3/c12-10-3-1-7(2-4-10)8-5-9(6-8)11(13)14/h1-4,8-9,12H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIDWAQPTNQWOME-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1C(=O)O)C2=CC=C(C=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N'-[2-(2H-1,3-benzodioxol-5-yl)-2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl]-N-ethylethanediamide](/img/structure/B2737287.png)
![2-(Adamantan-1-yl)-2-[(4-fluorophenyl)formamido]acetic acid](/img/structure/B2737288.png)
![N'-benzyl-N-[2,2-bis(furan-2-yl)ethyl]ethanediamide](/img/structure/B2737289.png)

![1-(3-Chlorophenyl)-3-[4-(6-methoxypyridazin-3-yl)phenyl]urea](/img/structure/B2737291.png)
![2-{[1-(5-Methyl-1,2-oxazole-3-carbonyl)piperidin-3-yl]methoxy}-3-(trifluoromethyl)pyridine](/img/structure/B2737293.png)

![N-[2-METHOXY-2-(5-METHYLTHIOPHEN-2-YL)ETHYL]-1-(3-METHYLPHENYL)METHANESULFONAMIDE](/img/structure/B2737298.png)
![1-(3-chlorophenyl)-5-(pyridin-4-yl)-N-[2-(thiophen-2-yl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2737300.png)
![N-[3-(1-propylbenzimidazol-2-yl)propyl]acetamide](/img/structure/B2737303.png)


![8-(2,5-dimethylphenyl)-1-methyl-3-[(3-methylphenyl)methyl]-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2737309.png)

